A Technical Guide to the Chemical Properties and Applications of (S)-3-Aminomethyl-1-N-Cbz-pyrrolidine
A Technical Guide to the Chemical Properties and Applications of (S)-3-Aminomethyl-1-N-Cbz-pyrrolidine
Abstract
(S)-3-Aminomethyl-1-N-Cbz-pyrrolidine, formally known as Benzyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate, is a chiral bifunctional molecule of significant interest in modern medicinal chemistry. Its structure, which combines a conformationally restricted pyrrolidine ring, a nucleophilic primary amine, and a stable, yet removable, N-protecting group, renders it a versatile building block for the synthesis of complex pharmaceutical agents. The pyrrolidine scaffold is a prevalent motif in numerous FDA-approved drugs, valued for its ability to introduce three-dimensional character and improve physicochemical properties of drug candidates[1][2]. This guide provides an in-depth analysis of the compound's chemical properties, synthesis, characterization, reactivity, and applications, designed for researchers and professionals in drug discovery and development.
Core Physicochemical and Structural Properties
(S)-3-Aminomethyl-1-N-Cbz-pyrrolidine is a key chiral intermediate whose properties are defined by its distinct functional groups: the carbamate-protected secondary amine within the ring, the exocyclic primary amine, and the stereocenter at the C3 position. These features dictate its reactivity, solubility, and utility in synthesis.
| Property | Value | Reference |
| IUPAC Name | Benzyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate | [3] |
| Synonyms | (S)-3-Aminomethyl-1-N-Cbz-pyrrolidine | [3] |
| CAS Number | 315717-77-2; 1217741-18-8 | [3][4] |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [3][5] |
| Molecular Weight | 234.29 g/mol | [3][5] |
| Exact Mass | 234.1368 g/mol | [5] |
| Appearance | Colorless to tan liquid or oil | [6] |
| Boiling Point | 370.5 ± 25.0 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [3] |
| Storage | 2-8°C, under inert atmosphere | [7] |
Structural Considerations: The non-planar, five-membered pyrrolidine ring exists in a state of "pseudorotation," adopting various envelope and twist conformations. The substituents influence this conformational preference, which can be critical for achieving precise receptor-ligand binding[8]. The (S)-stereochemistry at the C3 position is fundamental to its application in asymmetric synthesis and for creating enantiomerically pure drug candidates that exhibit specific interactions with chiral biological targets[9].
Synthesis and Purification
The stereospecific synthesis of (S)-3-Aminomethyl-1-N-Cbz-pyrrolidine is paramount to its utility. A common and reliable strategy begins with a readily available, enantiopure starting material from the chiral pool, such as L-glutamic acid. This approach ensures the desired (S)-stereochemistry is maintained throughout the synthesis.
The causality behind this synthetic route is based on established, high-yielding transformations. The initial cyclization and reduction form the core pyrrolidone ring. Carbamate protection of the ring nitrogen with Benzyl Chloroformate (Cbz-Cl) is chosen for its high stability during subsequent steps and its clean removal via hydrogenolysis. The conversion of the carboxylic acid to a primary amine is a critical step, often achieved via a Curtius, Hofmann, or Schmidt rearrangement, or more commonly through reduction of a nitrile or an amide intermediate.
Caption: A representative synthetic pathway for (S)-3-Aminomethyl-1-N-Cbz-pyrrolidine.
Detailed Experimental Protocol (Representative)
This protocol is a representative amalgamation of standard organic chemistry procedures for achieving the target molecule from a related precursor, (S)-1-Cbz-3-hydroxypyrrolidine.
Step 1: Mesylation of (S)-1-Cbz-3-hydroxypyrrolidine
-
Dissolve (S)-1-Cbz-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) at a concentration of 0.2 M under an argon atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (1.5 eq) dropwise, followed by the slow addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. The progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used directly in the next step.
Step 2: Azide Formation
-
Dissolve the crude mesylate from the previous step in anhydrous N,N-Dimethylformamide (DMF) (0.3 M).
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Add sodium azide (3.0 eq) to the solution.
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Heat the reaction mixture to 80°C and stir for 12-16 hours. The SN2 reaction proceeds with an inversion of stereochemistry.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash extensively with water (3-4 times) to remove DMF and excess azide.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude azide intermediate.
Step 3: Reduction to the Primary Amine
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Dissolve the crude (R)-1-Cbz-3-azidopyrrolidine in tetrahydrofuran (THF) (0.2 M).
-
Add triphenylphosphine (1.1 eq) followed by water (2.0 eq) (Staudinger Reduction).
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Stir the mixture at room temperature for 12 hours.
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Alternatively, for a cleaner reduction, dissolve the azide in methanol and hydrogenate in the presence of 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere (1 atm) for 4 hours. Caution: Hydrogenolysis of the Cbz group can occur with prolonged reaction times or more active catalysts.
-
After the reaction is complete, remove the solvent (and filter the catalyst if using hydrogenation).
-
Purify the crude product using silica gel column chromatography (eluting with a gradient of DCM/Methanol with 1% NH₄OH) to yield the pure (S)-3-Aminomethyl-1-N-Cbz-pyrrolidine. The addition of a base like ammonia to the eluent is crucial to prevent the basic amine product from streaking on the acidic silica gel.
Spectroscopic and Structural Characterization
Unambiguous characterization is essential to confirm the identity, purity, and stereochemistry of the final compound. A combination of NMR, IR, and mass spectrometry provides a complete analytical profile.
| Technique | Expected Observations |
| ¹H NMR | δ 7.30-7.45 ppm (m, 5H): Aromatic protons of the benzyl group. δ 5.15 ppm (s, 2H): Benzylic CH₂ protons of the Cbz group. δ 2.8-3.7 ppm (m, 5H): Complex, overlapping multiplets corresponding to the diastereotopic pyrrolidine ring protons (C2-H₂, C5-H₂, C4-H). δ 2.6-2.8 ppm (m, 2H): Protons of the exocyclic aminomethyl (CH₂-NH₂) group. δ 1.5-2.2 ppm (m, 3H): Pyrrolidine ring protons (C3-H, C4-H) and the broad singlet of the NH₂ protons. |
| ¹³C NMR | δ ~155 ppm: Carbamate carbonyl (C=O). δ ~137 ppm: Quaternary aromatic carbon of the benzyl group. δ ~128 ppm (multiple peaks): Aromatic CH carbons. δ ~67 ppm: Benzylic CH₂ of the Cbz group. δ ~44-55 ppm: Pyrrolidine ring carbons (C2, C5). δ ~45 ppm: Exocyclic aminomethyl carbon (CH₂-NH₂). δ ~30-40 ppm: Pyrrolidine ring carbons (C3, C4). |
| IR (Infrared) | 3300-3400 cm⁻¹: N-H stretching vibrations (primary amine). 3030 cm⁻¹: Aromatic C-H stretch. 2850-2960 cm⁻¹: Aliphatic C-H stretch (pyrrolidine ring). ~1690 cm⁻¹: C=O stretch of the carbamate. 1495, 1585 cm⁻¹: C=C stretching of the aromatic ring. |
| MS (ESI+) | m/z 235.1: [M+H]⁺ (Calculated for C₁₃H₁₉N₂O₂⁺: 235.1441). Key Fragments: Loss of benzyl group (m/z 91), loss of benzyloxycarbonyl group. |
Chemical Reactivity and Synthetic Utility
The synthetic value of (S)-3-Aminomethyl-1-N-Cbz-pyrrolidine lies in the differential reactivity of its two nitrogen atoms. The Cbz-protected nitrogen is non-nucleophilic, allowing for selective functionalization of the exocyclic primary amine.
Key Reactions:
-
Acylation/Sulfonylation: The primary amine readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides, respectively. This is a common step in building out molecular complexity.
-
Reductive Amination: It can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form secondary amines.
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Nucleophilic Substitution: The amine can act as a nucleophile to open epoxides or displace leaving groups.
Deprotection: The Cbz group is reliably removed under neutral conditions via catalytic hydrogenation (e.g., H₂, Pd/C in methanol or ethanol). This reaction cleaves the benzylic C-O bond to release the free secondary amine, toluene, and carbon dioxide. This orthogonality is critical, as it leaves acid- or base-labile groups elsewhere in the molecule intact.
Caption: Selective acylation of the primary amine followed by Cbz deprotection.
Applications in Drug Discovery
The pyrrolidine scaffold is a "privileged" structure in medicinal chemistry. Its inclusion in a molecule can enhance binding affinity, improve metabolic stability, and increase aqueous solubility compared to more lipophilic, aromatic systems.
-
Increased Fsp³ Character: Modern drug discovery emphasizes moving away from flat, aromatic molecules towards those with greater three-dimensional complexity (higher fraction of sp³-hybridized carbons). The pyrrolidine ring is an excellent scaffold for achieving this, which often leads to improved clinical success rates[1].
-
Chiral Scaffolding: As a chiral building block, it is used to synthesize enantiomerically pure drugs. This is critical as different enantiomers of a drug can have vastly different efficacy and safety profiles. For example, the (S)-stereoisomer of a compound may bind to a target receptor with high affinity, while the (R)-enantiomer is inactive or binds to an off-target protein, causing side effects[9].
-
Kinase Inhibitors: The aminopyrrolidine motif is a common feature in kinase inhibitors, where the primary amine can form a key hydrogen bond interaction within the ATP-binding site of the target kinase. The pyrrolidine ring serves to orient the amine and other substituents in a precise geometry for optimal binding[10].
-
GPCR Ligands and CNS Agents: The rigid structure of the pyrrolidine ring is useful for designing ligands for G-protein coupled receptors (GPCRs) and central nervous system (CNS) targets, where conformational control is essential for selectivity and potency[8].
Safety and Handling
While a comprehensive toxicological profile is not publicly available, related aminopyrrolidine derivatives are classified as irritants.
-
Hazards: Expected to cause skin and serious eye irritation. May cause respiratory irritation[11].
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation[7].
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ChemSrc. (n.d.). (R)-1-Cbz-3-(aminomethyl)pyrrolidine. Retrieved from [Link]
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DTIC. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Retrieved from [Link]
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NIST. (n.d.). 1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl-. Retrieved from [Link]
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ResearchGate. (2019). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectrum of 1-amino pyrrolidine-2-one. Retrieved from [Link]
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